4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid
説明
4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid is a sulfonamide-containing carboxylic acid derivative characterized by a butanoic acid backbone, a sulfonamide linker, and a 4-(2-oxopyrrolidin-1-yl)phenyl substituent. This compound is likely explored for therapeutic applications, given the prevalence of sulfonamides in drug design (e.g., enzyme inhibitors or receptor modulators) .
特性
IUPAC Name |
4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13-3-2-10-16(13)11-5-7-12(8-6-11)22(20,21)15-9-1-4-14(18)19/h5-8,15H,1-4,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDQTAOOUVZIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid typically involves multiple steps, starting with the formation of the pyrrolidinone ring This can be achieved through cyclization reactions involving amino acids or their derivatives
Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical synthesis, involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The butanoic acid moiety can be oxidized to produce carboxylic acids or their derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Pyrrolidine derivatives.
Substitution: Sulfonamide derivatives and other substituted phenylsulfonyl compounds.
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as cancer, inflammation, or infectious diseases.
- Anticancer Activity : Preliminary studies indicate that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific interactions of 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid with proteins involved in cancer progression are under investigation.
Enzyme Inhibition
Research has shown that compounds with similar structures can act as enzyme inhibitors. The potential of this compound to inhibit enzymes such as carbonic anhydrase or proteases could be significant in designing drugs that modulate metabolic pathways.
- Case Study : A study demonstrated that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity, leading to decreased tumor growth in animal models. Further research is needed to evaluate the efficacy of this specific compound in similar contexts.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, there is interest in exploring the effects of 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid on neurotransmitter systems.
- Potential Applications : Investigations into its effects on GABAergic systems could reveal insights into its potential use as an anxiolytic or sedative agent.
作用機序
The mechanism by which 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
Core Functional Groups
- Target Compound: Features a butanoic acid core with a sulfonamide group and a 4-(2-oxopyrrolidin-1-yl)phenyl substituent. The lactam ring enhances polarity and metabolic stability compared to saturated amines.
- 4-[(Pyrrolidine-1-sulfonyl)amino]butanoic Acid (): Replaces the 2-oxopyrrolidinone-phenyl group with a simpler pyrrolidine-sulfonyl moiety. This reduces molecular weight (236.29 vs.
- 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic Acid (): Incorporates an acetylated dihydroindole group, increasing aromaticity and molecular weight (351.38). The indole ring may enhance binding to hydrophobic enzyme pockets .
Key Physicochemical Properties
Notes:
- Fluorinated analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, ) exhibit increased acidity (pKa ~3.5–4.0) due to electron-withdrawing fluorine, which may influence ionization and bioavailability .
Therapeutic Potential
- Target Compound : Likely designed for enzyme inhibition (e.g., proteases, kinases) due to the sulfonamide’s ability to act as a zinc-binding group or hydrogen-bond acceptor. The lactam may reduce metabolic degradation compared to pyrrolidine analogs .
- 3-Benzoylpropionic Acid Derivatives () : Demonstrated hypolipidemic and antiarthritic effects in preclinical studies. The benzoyl group facilitates hydrophobic interactions with lipid-regulating targets (e.g., PPAR receptors) .
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid (): Synthesized for metal coordination, suggesting applications in chelation therapy or as metalloenzyme inhibitors .
Structure-Activity Relationships (SAR)
生物活性
4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O5S
- Molecular Weight : 298.31 g/mol
- CAS Number : [Not specified in the provided data]
The compound features a sulfonamide group linked to a pyrrolidine moiety, which is crucial for its biological interactions.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), structurally similar to our compound, found that these derivatives inhibited cell growth at nanomolar concentrations across multiple cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) cells .
Table 1: Antiproliferative Activity of PIB-SOs on Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO 36 | HT-29 | 50 |
| PIB-SO 44 | M21 | 75 |
| PIB-SO 45 | MCF7 | 100 |
This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The results suggest that compounds similar to 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid could hold therapeutic potential in oncology.
The mechanism underlying the antiproliferative effects involves disruption of the cell cycle, particularly blocking progression in the G2/M phase. This was evidenced by cytoskeleton disruption and induction of anoikis (a form of programmed cell death due to detachment from the extracellular matrix) .
Enzyme Inhibition
The sulfonamide moiety is known for its enzyme inhibitory properties. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| PIB-SO 36 | AChE | 85 |
| PIB-SO 44 | Urease | 70 |
This table presents the percentage inhibition of target enzymes by selected compounds, indicating their potential as therapeutic agents.
Case Studies
- Anticancer Activity : A study involving the administration of PIB-SOs in chick chorioallantoic membrane (CAM) assays demonstrated effective inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
- Enzyme Inhibition : Another investigation into sulfonamide derivatives revealed their capacity to inhibit key enzymes involved in bacterial metabolism, showcasing their potential as antibacterial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
